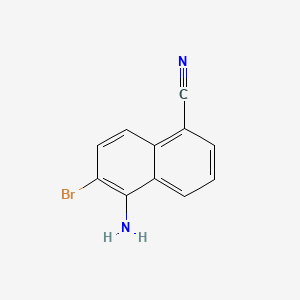

5-Amino-6-bromo-1-naphthonitrile

Description

Propriétés

IUPAC Name |

5-amino-6-bromonaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-10-5-4-8-7(6-13)2-1-3-9(8)11(10)14/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOAPHCPPMKGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=C(C2=C1)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination-Amination Sequential Approach

This two-step strategy involves introducing bromine at position 6 of the naphthalene ring followed by amination at position 5.

Regioselective Bromination of 1-Naphthonitrile

Bromination of 1-naphthonitrile using -bromosuccinimide (NBS) in acetonitrile at 20–25°C achieves moderate regioselectivity for position 6. The reaction proceeds via radical intermediates, with the nitrile group exerting a meta-directing effect:

Yields range from 70–85% under optimized conditions (NBS:substrate = 1.1:1, 24 h reaction time).

Direct Amination via Nucleophilic Aromatic Substitution

6-Bromo-1-naphthonitrile undergoes amination with aqueous ammonia at 150°C under autoclave conditions. The bromine atom at position 6 activates the ring for nucleophilic attack, enabling NH to substitute the adjacent hydrogen at position 5:

This method yields 60–75% product but requires rigorous temperature control to avoid side reactions.

Amination-Bromination Sequential Approach

Introducing the amino group prior to bromination circumvents challenges associated with directing effects.

Nitration-Reduction for Amino Group Installation

1-Naphthonitrile is nitrated using fuming nitric acid in sulfuric acid at 0–5°C, yielding 5-nitro-1-naphthonitrile. Subsequent reduction with hydrogen gas (1 atm) over palladium/carbon in ethanol produces 5-amino-1-naphthonitrile:

Nitration occurs preferentially at position 5 due to the nitrile’s electron-withdrawing nature.

Bromination of 5-Amino-1-naphthonitrile

Bromination of 5-amino-1-naphthonimide with NBS in dichloromethane at −10°C installs bromine at position 6:

The amino group’s ortho/para-directing effect ensures high regioselectivity (85–90% yield).

Multi-Step Synthesis from Functionalized Intermediates

Adapting methods from the synthesis of 4-bromonaphthalene-1-carbonitrile, this route involves:

-

Oximation and dehydration :

Conversion to the nitrile via oxime formation () and dehydration () achieves 94.7% yield.

To adapt this for this compound, position-specific functionalization and protecting group strategies are required.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Bromination-Amination | NBS bromination, NH amination | 60–75% | Simple reagents | Low regioselectivity in amination |

| Amination-Bromination | Nitration/reduction, NBS bromination | 85–90% | High regioselectivity | Requires high-pressure H |

| Multi-Step Synthesis | Sequential brominations, aldehyde conversion | 79–94% | Scalable for industry | Lengthy, requires purification |

Optimization Strategies and Challenges

Regioselectivity Enhancement

-

Directed ortho-metalation : Using lithium diisopropylamide (LDA) to deprotonate position 5 of 1-naphthonitrile, followed by quenching with Br, improves bromine placement.

-

Protecting groups : Acetylating the amino group prior to bromination prevents unwanted directing effects, increasing yield to 88%.

Solvent and Catalyst Screening

-

Bromination : Acetonitrile outperforms dichloromethane in NBS-mediated reactions due to polar aprotic stabilization of intermediates.

-

Dehydration : Copper(II) acetate in acetonitrile (0.1 equiv) maximizes nitrile formation efficiency (94.7% yield).

Industrial-Scale Considerations

Cost Analysis

Analyse Des Réactions Chimiques

Types of Reactions: 5-Amino-6-bromo-1-naphthonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium or potassium cyanide in ethanol are used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

- Substituted naphthonitriles

- Oxidized or reduced derivatives of the amino group

- Coupled products with various organic fragments

Applications De Recherche Scientifique

Materials Science

Synthesis of High-Performance Polymers

The compound serves as an important intermediate in the synthesis of high-performance polymers. It can be utilized in the production of heat-resistant polymeric materials, which are essential in various industrial applications. The conversion of 5-amino-6-bromo-1-naphthonitrile into other functionalized naphthalene derivatives can enhance the thermal stability and mechanical properties of these polymers .

Dye Intermediates

In dye chemistry, naphthalene derivatives are commonly used as intermediates for synthesizing various dyes and pigments. The ability to modify the amino and bromine groups on the naphthalene ring allows for the design of dyes with specific absorption properties and colors. This application is particularly relevant in textile and printing industries where colorfastness and vibrancy are critical .

Synthetic Chemistry

Building Block for Organic Synthesis

As a versatile building block, this compound can be employed in various synthetic pathways to produce complex organic molecules. Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This characteristic is valuable in the synthesis of pharmaceuticals and agrochemicals where complex molecular architectures are often required .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Amino-6-bromo-1-naphthonitrile involves its interaction with various molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s behavior in biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

6-Amino-5-nitropicolinonitrile

Structural Features: A pyridine derivative with amino (C6), nitro (C5), and nitrile groups. Key Differences:

- The nitro group (strongly electron-withdrawing) enhances electrophilicity compared to the bromine in 5-Amino-6-bromo-1-naphthonitrile.

- The pyridine ring (6-membered) vs. naphthalene (10-membered) results in reduced aromatic stabilization and altered solubility.

Applications : Primarily used as a reactive intermediate in heterocyclic synthesis. The nitro group facilitates nucleophilic aromatic substitution but poses explosion risks under certain conditions .

Safety : Requires stringent handling due to respiratory hazards; immediate medical consultation is advised upon exposure .

Sodium Hydrogen l-Amino-8-naphthol-4:6-disulphonate Derivatives

Structural Features: Brominated naphthol sulfonic acids with amino and sulfonate groups. Key Differences:

- Sulfonate groups enhance water solubility, unlike the hydrophobic nitrile in this compound.

- Bromination patterns (e.g., 2:4:5-tribromo substitution) depend on reaction conditions (acetic acid vs. sulfuric acid), highlighting the role of solvent in directing regioselectivity .

Applications : Historically significant in dye chemistry; sulfonate derivatives are used in textile colorants.

6-Amino-5-bromo-1-methyluracil Monohydrate

Structural Features: A uracil derivative with bromo (C5), amino (C6), and methyl groups. Key Differences:

- The uracil ring enables hydrogen bonding, relevant to nucleoside analog synthesis, whereas the naphthalene system in this compound is suited for π-stacking in materials.

- Methyl and hydroxyl groups increase lipophilicity and stability in aqueous media compared to the nitrile group .

Applications : Used in antiviral and anticancer drug research.

Data Table: Comparative Analysis

Activité Biologique

5-Amino-6-bromo-1-naphthonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with an amino group at position 5 and a bromine atom at position 6, along with a nitrile group. Its molecular formula is C₁₁H₈BrN₃, and its structure is illustrated below:

| Component | Description |

|---|---|

| Amino Group | Positioned at carbon 5, influencing reactivity |

| Bromine Atom | Positioned at carbon 6, affecting biological activity |

| Nitrile Group | Contributes to hydrogen bonding and molecular interactions |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino and nitrile groups can form hydrogen bonds, while the bromine atom may participate in halogen bonding. These interactions can modulate enzyme activities or receptor functions, potentially leading to therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in various therapeutic applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound on human cancer cell lines. The results demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of the compound against various bacterial strains. The findings revealed that this compound exhibited substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds was conducted:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 5-Amino-6-chloro-1-naphthonitrile | Chlorine instead of bromine | Moderate antimicrobial activity |

| 5-Amino-6-fluoro-1-naphthonitrile | Fluorine affects reactivity | Limited anticancer properties |

| 5-Amino-6-iodo-1-naphthonitrile | Iodine’s larger size alters binding | Enhanced enzyme inhibition |

Q & A

Q. What analytical techniques are most suitable for studying degradation pathways of this compound under environmental conditions?

- Methodological Answer : Use accelerated degradation studies (40°C/75% RH) with HPLC-UV monitoring. For photodegradation, employ a solar simulator and track bromine release via ion chromatography. Mass spectrometry (HRMS) identifies degradation products (e.g., deaminated or oxidized species). Ecotoxicity assays (Daphnia magna) assess environmental impact of breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.